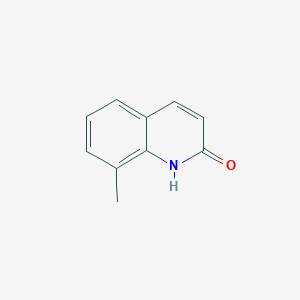

8-methylquinolin-2(1H)-one

Übersicht

Beschreibung

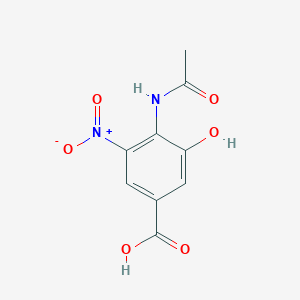

8-Methylquinolin-2(1H)-one, also known as 8-Methylquinoline, is a methylquinoline carrying a methyl substituent at position 8 . It appears as a yellow liquid or oil .

Synthesis Analysis

4-Amino-8-methyl-2-oxo/thioxoquinoline and 4-hydrazino-8-methyl-2-oxo/thioxoquinoline have been synthesized and used as synthons for the preparation of some new 4-substituted quinolin-2-ones and quinolinethiones . Also, 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline was synthesized and utilized as a precursor for some new triazoles, thiadiazoles, benzimidazoles, benzthiazoles, and oxadiazoles bearing the quinoline moiety at position 2 .Molecular Structure Analysis

The molecular formula of 8-Methylquinoline is C10H9N . The InChI string is InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 . The Canonical SMILES is CC1=C2C(=CC=C1)C=CC=N2 .Chemical Reactions Analysis

4-Amino-8-methyl-2-oxo/thioxoquinoline and 4-hydrazino-8-methyl-2-oxo/thioxoquinoline have been synthesized and used as synthons for the preparation of some new 4-substituted quinolin-2-ones and quinolinethiones . Also, 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline was synthesized and utilized as a precursor for some new triazoles, thiadiazoles, benzimidazoles, benzthiazoles, and oxadiazoles bearing the quinoline moiety at position 2 .Physical And Chemical Properties Analysis

8-Methylquinoline appears as a yellow liquid or oil . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Agent

Quinoline derivatives, including 8-methylquinolin-2(1H)-one, have shown promising results as antibacterial and antitubercular agents. Studies have indicated that certain quinoline hydrazone hybrids exhibit significant activity against bacterial strains such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus, as well as against the tuberculosis-causing bacterium Mycobacterium tuberculosis .

Catalysis in Organic Synthesis

Quinoline compounds are known to facilitate various catalytic reactions in organic synthesis. The unique structure of 8-methylquinolin-2(1H)-one could potentially be utilized in bismuth-catalyzed cyclization reactions, which are carried out at room temperature and offer a productive, low-toxic, and cost-effective method for synthesizing substituted quinolines .

Eigenschaften

IUPAC Name |

8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVCQMOIBCSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415994 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methylquinolin-2(1H)-one | |

CAS RN |

4053-36-5 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key synthetic routes to obtain 8-methylquinolin-2(1H)-one derivatives?

A1: The synthesis of 4-chloro-8-methylquinolin-2(1H)-one, a versatile precursor to various 8-methylquinolin-2(1H)-one derivatives, is a key starting point. [] This compound can undergo nucleophilic substitution reactions at the 4-position, enabling the introduction of diverse substituents like sulfanyl, hydrazino, azido, and amino groups. [] This synthetic flexibility paves the way for exploring the structure-activity relationships and potential applications of this class of compounds.

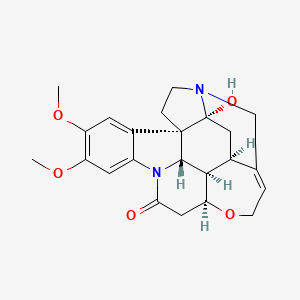

Q2: How is 8-methylquinolin-2(1H)-one employed in asymmetric catalysis?

A2: Cinchonidine, a natural product containing the 8-methylquinolin-2(1H)-one moiety, serves as an effective chiral modifier for platinum catalysts. [] This modified catalyst enables the asymmetric catalytic cascade reaction of 2-nitrophenylpyruvates, yielding (R)-3-hydroxy-3,4-dihydro-8-methylquinolin-2(1H)-one with high enantioselectivity. [] This reaction is particularly interesting for its potential in synthesizing chiral 3-hydroxyquinolin-2(1H)-ones, valuable building blocks for pharmaceuticals and other bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)

![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)

![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)